4-Methylcyclohexyl 2-methylpropanoate

Description

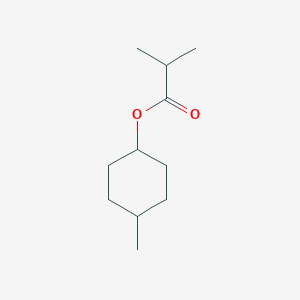

4-Methylcyclohexyl 2-methylpropanoate is an ester derivative formed via the esterification of 4-methylcyclohexanol and 2-methylpropanoic acid (isobutyric acid). Its structure features a cyclohexyl substituent with a methyl group at the 4-position, contributing to increased steric bulk and lipophilicity compared to simpler alkyl esters. This compound is hypothesized to exhibit unique physicochemical properties, such as higher boiling points and lower water solubility, due to the cyclohexyl moiety’s rigidity and hydrophobic nature. Potential applications may include roles as intermediates in agrochemicals or fragrances, though specific uses require further validation.

Properties

CAS No. |

5460-50-4 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

(4-methylcyclohexyl) 2-methylpropanoate |

InChI |

InChI=1S/C11H20O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 |

InChI Key |

VGYLSEDWKCYOQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)OC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexyl 2-methylpropanoate typically involves the esterification reaction between 4-methylcyclohexanol and 2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with efficient distillation columns to remove water. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or amines in the presence of a base.

Major Products Formed:

Oxidation: 4-Methylcyclohexanone or 4-Methylcyclohexanoic acid.

Reduction: 4-Methylcyclohexanol.

Substitution: 4-Methylcyclohexylamine or 4-Methylcyclohexanol.

Scientific Research Applications

4-Methylcyclohexyl 2-methylpropanoate has various applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.

Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexyl 2-methylpropanoate primarily involves its interaction with olfactory receptors due to its volatile nature and pleasant odor. In biological systems, the ester group can undergo hydrolysis to release 4-methylcyclohexanol and 2-methylpropanoic acid, which may interact with various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Key analogues include ethyl 2-methylpropanoate, methyl octanoate, and ethyl hexanoate, which share the 2-methylpropanoate (isobutyrate) or ester functional groups but differ in their alcohol-derived substituents ().

Chromatographic and Ionization Behavior

- Retention and Migration Times: Cyclohexyl esters like 4-methylcyclohexyl 2-methylpropanoate exhibit longer gas chromatography (GC) retention times compared to linear-chain esters (e.g., ethyl 2-methylpropanoate) due to increased molecular weight and hydrophobic interactions with stationary phases. For instance, ethyl 2-methylpropanoate (C₆H₁₂O₂) has a retention time of ~10.2 min, whereas bulkier analogues like methyl octanoate (C₉H₁₈O₂) show retention times of ~14.8 min . By extrapolation, this compound (C₁₁H₂₀O₂) is expected to elute later (~12.5–15.0 min).

- Dimer Formation in Ionization: In mass spectrometry, esters with high molecular weight and branching (e.g., cyclohexyl derivatives) demonstrate enhanced dimer formation due to protonated molecule-neutral molecule interactions. Ethyl 2-methylpropanoate exhibits moderate dimerization, while bulkier esters like this compound likely form dimers more readily at elevated concentrations .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility in Water (mg/L, estimated) |

|---|---|---|---|---|

| This compound | C₁₁H₂₀O₂ | 184.28 | 210–225 | <50 |

| Ethyl 2-methylpropanoate | C₆H₁₂O₂ | 116.16 | 120–125 | ~1,000 |

| Methyl octanoate | C₉H₁₈O₂ | 158.24 | 190–195 | ~100 |

Note: Data extrapolated from structural analogues in and physicochemical trends.

Key Research Findings and Limitations

- Chromatography: Bulkier esters like this compound require optimized GC conditions (e.g., higher column temperatures) for efficient separation .

- Stability : Cyclohexyl esters are less prone to enzymatic hydrolysis than methyl/ethyl esters, enhancing their persistence in certain environments.

- Limitations: Direct experimental data for this compound are scarce; comparisons rely on structural analogues and theoretical models.

Notes

- References : Key studies on ester behavior in ionization (Ewing et al., 1999; Arroyo-Manzanares et al., 2017) provide foundational insights but lack specificity for cyclohexyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.